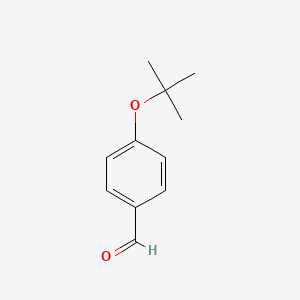

4-(Tert-Butoxy)Benzaldehyde

描述

Historical Context and Evolution of Research on Aromatic Aldehydes

Aromatic aldehydes represent a significant class of organic compounds, characterized by an aldehyde group directly attached to an aromatic ring. wisdomlib.org Their history is deeply rooted in the development of organic chemistry, with benzaldehyde (B42025) being one of the earliest and most studied examples. Initially discovered in the early 19th century, the study of aromatic aldehydes has been pivotal in understanding fundamental concepts of aromaticity, electrophilic substitution, and carbonyl chemistry. mdpi.com

Over the decades, research on aromatic aldehydes has evolved from simple isolation and characterization to their extensive use as versatile intermediates in synthesis. acs.orgnumberanalytics.com They are integral to the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and fragrances. numberanalytics.comsigmaaldrich.comchemicalbook.com The reactivity of the aldehyde group, coupled with the stability of the aromatic ring, allows for a multitude of chemical reactions, such as nucleophilic additions, condensations (like the Perkin and Aldol (B89426) reactions), oxidations, and reductions. numberanalytics.comwikipedia.org The continuous development of new synthetic methodologies has further expanded the utility of aromatic aldehydes in organic synthesis. nih.gov

Significance of the tert-Butoxy (B1229062) Substituent in Aromatic Systems

The tert-butoxy group, a substituent derived from tert-butyl alcohol, plays a crucial role in modifying the properties of aromatic systems. Its most notable feature is its significant steric bulk. researchgate.net This steric hindrance can influence the regioselectivity of reactions on the aromatic ring, often directing incoming groups to positions that are less sterically hindered. stackexchange.comrsc.org For instance, in electrophilic aromatic substitutions, the bulky tert-butyl group, a component of the tert-butoxy group, can favor para-substitution over ortho-substitution. stackexchange.com

In addition to steric effects, the tert-butoxy group also exerts electronic effects. The oxygen atom, being electronegative, can withdraw electron density through induction, while its lone pairs can donate electron density to the aromatic ring via resonance. This dual nature influences the reactivity of the aromatic system. Furthermore, the tert-butoxy group is recognized for its role as a protecting group for phenols and alcohols in organic synthesis. researchgate.netrsc.org Its stability under strongly basic conditions and its susceptibility to cleavage under acidic conditions make it a versatile tool for chemists. rsc.orgwikipedia.org The introduction of a tert-butyl group onto an aryl moiety has also been shown to improve the solubility of certain highly insoluble carbohydrate derivatives, enhancing the efficiency of glycosylation reactions. nih.gov

Overview of Research Trajectories for 4-(Tert-Butoxy)Benzaldehyde

Current research on this compound primarily focuses on its application as a synthetic intermediate. The presence of both the aldehyde and the tert-butoxy groups allows for a range of chemical modifications, making it a valuable building block for more complex molecules. guidechem.com

One significant area of research involves its use in the synthesis of novel compounds with potential biological activity. For instance, it serves as a precursor for the preparation of various derivatives, including Schiff bases and other heterocyclic compounds. chemicalbook.com The compound is also utilized in kinetic studies, such as evaluating the kinetic constants for the inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. chemicalbook.comsigmaaldrich.com

In materials science, derivatives of this compound are explored for their potential applications. The structural features of the molecule can be tailored to create new materials with specific optical or electronic properties.

The synthesis of this compound itself can be achieved through the condensation reaction of t-butyl alcohol and p-hydroxybenzaldehyde under acidic conditions.

Below are some key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | nist.gov |

| Molecular Weight | 178.23 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | cymitquimica.com |

| Density | 1.023 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.534 | sigmaaldrich.com |

| CAS Number | 57699-45-3 | nist.gov |

The following table provides an overview of the spectroscopic data for this compound:

| Spectroscopic Data | Details | Reference |

| IR Spectrum | Available in the NIST/EPA Gas-Phase Infrared Database | nist.gov |

| Mass Spectrum | Electron ionization data is available | nist.gov |

| 1H NMR | The formyl hydrogen signal appears at a distinct chemical shift | wikipedia.org |

| InChI | 1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | nist.govsigmaaldrich.com |

| InChIKey | VWSFZYXXQDKXKQ-UHFFFAOYSA-N | nist.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSFZYXXQDKXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206399 | |

| Record name | p-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-45-3 | |

| Record name | 4-(1,1-Dimethylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57699-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057699453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Tert Butoxy Benzaldehyde

Condensation-Based Synthetic Routes

Condensation reactions provide a direct pathway to introduce the tert-butoxy (B1229062) group onto the benzaldehyde (B42025) scaffold. These methods are often characterized by their atom economy and the use of readily available starting materials.

Acid-Catalyzed Condensation of tert-Butyl Alcohol with Benzaldehyde

The acid-catalyzed condensation of tert-butyl alcohol with 4-hydroxybenzaldehyde (B117250) is a common method for synthesizing 4-(tert-butoxy)benzaldehyde. This reaction typically proceeds under acidic conditions, which facilitate the formation of a tert-butyl carbocation that then undergoes electrophilic aromatic substitution on the activated phenol (B47542) ring.

However, a direct condensation of tert-butyl alcohol with benzaldehyde itself to form this compound is not a standard or efficient method. The hydroxyl group in 4-hydroxybenzaldehyde is crucial for activating the aromatic ring towards electrophilic attack by the tert-butyl cation. Without this activating group, the benzene (B151609) ring of benzaldehyde is not sufficiently nucleophilic to react with the tert-butyl carbocation under typical acid-catalyzed conditions.

Instead, the synthesis is a two-step process: first, the formation of 4-hydroxybenzaldehyde, followed by the etherification with a source of a tert-butyl group. For instance, 4-hydroxybenzaldehyde can be produced by the oxidation of p-cresol (B1678582) derivatives. google.com Subsequently, the etherification can be achieved by reacting 4-hydroxybenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst.

Exploration of Alternative Condensation Strategies

Research into alternative condensation strategies aims to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of byproducts. One area of exploration involves the use of different catalysts and reaction media to improve yield and selectivity. While specific examples for the direct synthesis of this compound via novel condensation routes are not extensively documented in the provided search results, the general field of C-H bond functionalization through condensation reactions is an active area of research. nih.gov These advanced methods could potentially be adapted for the synthesis of alkoxy-substituted benzaldehydes.

Oxidative Synthesis Pathways

Oxidative methods offer an alternative approach to this compound, typically starting from a more readily available precursor like 4-tert-butoxytoluene. These pathways involve the selective oxidation of the methyl group to an aldehyde.

Electrochemical Oxidation of 4-tert-Butoxytoluene

Electrochemical oxidation presents a green and efficient method for the synthesis of this compound from 4-tert-butoxytoluene. This process avoids the use of stoichiometric heavy metal oxidants and can be performed under mild conditions. google.com

In a typical setup, 4-tert-butoxytoluene is oxidized in an electrolytic cell, often in the presence of an alcohol like methanol (B129727), which can lead to the formation of the corresponding dialkyl acetal (B89532). google.com This acetal can then be readily hydrolyzed to the desired aldehyde. The process can be carried out in either a divided or undivided cell, with a supporting electrolyte to ensure conductivity. google.com Research has shown that optimizing factors such as current density, temperature, and electrolyte can lead to high yields of the desired product. google.comresearchgate.net For instance, the electrochemical oxidation of 4-tert-butyltoluene (B18130) in the presence of an inorganic acid and an alkylsulfonic, alkenylsulfonic, or arylsulfonic acid has been shown to produce 4-tert-butylbenzaldehyde (B1265539) in high yields. google.com

A study on the direct electrochemical oxidation of 4-tert-butyltoluene demonstrated that the use of a Vapourtec Ion electrochemical reactor could afford the dimethyl acetal of 4-tert-butylbenzaldehyde in an 88% yield after optimization. vapourtec.com Another investigation into the electrochemical oxidation of 4-t-butyltoluene to 4-t-butylbenzaldehyde dimethyl acetal explored various supporting electrolytes and optimized reaction conditions to achieve good yields and high purity. researchgate.net

Table 1: Electrochemical Oxidation of 4-tert-Butoxytoluene

| Parameter | Condition | Yield/Purity | Reference |

| Reactor | Vapourtec Ion | 88% (dimethyl acetal) | vapourtec.com |

| Electrolyte | NaBF4, NaClO4, H2SO4 | Good yield, 99.5% purity (dimethyl acetal) | researchgate.net |

| Additive | Alkyl/Alkenyl/Arylsulfonic acid | High yield | google.com |

Catalytic Oxidation Approaches

Catalytic oxidation methods utilize a catalyst to facilitate the reaction between the substrate and an oxidizing agent, often leading to higher selectivity and milder reaction conditions compared to non-catalytic processes.

A two-step process involving the radical bromination of 4-tert-butyltoluene followed by hydrolysis of the resulting benzyl (B1604629) bromide derivatives is a viable route to 4-tert-butylbenzaldehyde. This method allows for the selective functionalization of the methyl group.

A process has been described where 4-tert-butyltoluene is first brominated without a solvent to yield a mixture of 4-tert-butylbenzylbromide and 4-tert-butylbenzalbromide. google.com This mixture is then hydrolyzed with water in the presence of a Sommelet reagent to produce 4-tert-butylbenzaldehyde. google.com This approach is noted for its use of inexpensive raw materials and for providing the product in high yield and purity. google.com Another patent describes a similar process where the hydrolysis is carried out with formic acid, although this resulted in a slightly lower yield and purity. google.com

Industrial-Scale Electrochemical Synthesis

The electrochemical synthesis of this compound dialkylacetals is a viable method for industrial-scale production. researchgate.net The process involves the electrochemical oxidation of 4-tert-butoxytoluene in an alcohol solvent. researchgate.net The electrolyte composition can be adjusted, for example, to contain 4 to 20% by weight of 4-tert-butoxytoluene, 70 to 95% by weight of alcohol, and 0.4 to 10% by weight of a conductive salt. researchgate.net The subsequent hydrolysis of the acetal to the aldehyde is a straightforward step that can be achieved with high efficiency. For example, heating 4-tert-butoxybenzaldehyde dimethyl acetal in water and distilling off the methanol-water mixture can lead to the formation of this compound. researchgate.net This method offers a pathway to produce large quantities of the desired product.

Grignard-Mediated Synthesis from 4-tert-Butoxyphenyl Magnesium Halide

A Grignard-mediated approach provides an alternative route to this compound. This synthesis involves the reaction of a 4-tert-butoxyphenyl magnesium halide with dimethylformamide ((CH₃)₂NCHO). nih.gov The resulting intermediate is then treated with a mineral acid solution or a saturated ammonium (B1175870) chloride solution to yield p-tert-butoxybenzaldehyde. nih.gov This method circumvents some of the operational and economic difficulties associated with other industrial-scale production methods. nih.gov

Comparative Analysis of Synthetic Yields and Purity in Academic Protocols

The cobalt-catalyzed oxidation of 4-tert-butyltoluene offers high selectivity (75-80%) but the reported yield with additional oxidant is 58%. commonorganicchemistry.com The cerium-catalyzed variant provides a higher yield (72%) but with lower selectivity (~50%). commonorganicchemistry.com

Table 2: Comparison of Synthetic Protocol Yields and Purity

| Synthetic Method | Starting Material | Reported Yield | Reported Purity |

| Cobalt-Catalyzed Oxidation | 4-tert-Butyltoluene | 58% | Not Specified |

| Cerium-Catalyzed Oxidation | 4-tert-Butyltoluene | 72% | Not Specified |

| Electrochemical Oxidation & Hydrolysis | 4-tert-Butoxytoluene | 93.2% | Not Specified |

| Electrochemical Oxidation (Acetal) | 4-tert-Butyltoluene | 86% (acetal) | Not Specified |

| Bromination & Hydrolysis | 4-tert-Butyltoluene | ~80% | 99.5% |

| Grignard Synthesis | 4-tert-Butoxyphenyl Magnesium Halide | Not Specified | Not Specified |

Reductive Amination for Analogues and Derivatives

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds, making it highly suitable for the derivatization of this compound. wikipedia.org This reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. mdma.ch

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is effective for a wide range of aldehydes and amines. organic-chemistry.orgfigshare.com The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) and can tolerate various functional groups. organic-chemistry.orgmdma.ch For reductive aminations where dialkylation is a potential side reaction, a stepwise procedure involving the preformation of the imine followed by reduction with sodium borohydride (B1222165) (NaBH₄) can be utilized. organic-chemistry.orgorganic-chemistry.org

This methodology allows for the synthesis of a diverse library of this compound analogues and derivatives by varying the amine component in the reaction. These derivatives are of interest in medicinal chemistry and materials science. For instance, the reductive amination of benzaldehyde with various amines has been extensively studied, and these protocols can be directly applied to this compound. researchgate.net

Chemical Reactivity and Transformative Organic Reactions of 4 Tert Butoxy Benzaldehyde

Redox Chemistry: Oxidation and Reduction Pathways

The aldehyde functional group in 4-(tert-butoxy)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, representing fundamental transformations in synthetic organic chemistry.

Oxidation to Benzoic Acid Derivatives

The aldehyde group of this compound can be smoothly oxidized to a carboxyl group, yielding 4-(tert-butoxy)benzoic acid. A common and efficient method for this transformation involves the use of potassium permanganate (B83412) (KMnO₄) under phase-transfer catalysis (PTC) conditions. acs.org This technique is particularly useful for reacting an inorganic oxidant, which is soluble in an aqueous phase, with an organic substrate soluble in a non-polar organic solvent. acs.org

The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tricaprylmethylammonium chloride, facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase where the oxidation of the aldehyde occurs. acs.org This method generally provides high yields of the corresponding benzoic acid under mild conditions. acs.org The resulting product, 4-(tert-butoxy)benzoic acid, is a stable, crystalline solid. acs.org

Table 1: Representative Oxidation of Substituted Benzaldehydes This table illustrates a general method applicable to this compound based on published procedures for similar substrates.

| Reactant | Oxidant | Catalyst | Solvent System | Product |

|---|

Reduction to Corresponding Alcohols

The reduction of this compound to its corresponding primary alcohol, 4-(tert-butoxy)benzyl alcohol, is a common and straightforward transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters. nist.govnih.gov

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. rsc.orgnih.gov The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a mild acid or water protonates the resulting alkoxide to furnish the primary alcohol. nist.govnih.gov This method is highly efficient for converting aldehydes to primary alcohols. nist.gov

Table 2: General Reduction of Aldehydes with Sodium Borohydride This table describes the standard reaction for which this compound is a suitable substrate.

| Reactant | Reducing Agent | Solvent | Product |

|---|

Carbon-Carbon Bond Forming Reactions

This compound is a valuable building block in reactions that form new carbon-carbon bonds, owing to its nature as a non-enolizable aldehyde.

Aldol (B89426) Condensation Reactions

Because this compound lacks α-hydrogens, it cannot form an enolate and act as a nucleophile in an aldol reaction. However, it is an excellent electrophile in crossed-aldol condensations, specifically in the Claisen-Schmidt condensation. sioc-journal.cn This reaction involves the condensation of an aromatic aldehyde that cannot enolize with an enolizable ketone or aldehyde, typically in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). sioc-journal.cnchem-station.com

When reacted with a ketone such as acetophenone (B1666503), this compound undergoes condensation to form a β-hydroxy ketone, which readily dehydrates to yield an α,β-unsaturated ketone, a type of chalcone (B49325). Solvent-free methods using solid NaOH have also been shown to be highly effective, often resulting in quantitative yields of the bis-arylidene products when reacted with cycloalkanones. sioc-journal.cn

Table 3: Claisen-Schmidt Condensation with Aromatic Aldehydes This table shows representative reactants for a Claisen-Schmidt condensation where this compound can be used.

| Aldehyde (Electrophile) | Ketone (Nucleophile) | Base | Product Type |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH | α,β-Unsaturated Ketone (Chalcone) |

Cross-Benzoin Condensations via Biocatalysis

The benzoin (B196080) condensation is a classic carbon-carbon bond-forming reaction. Achieving a selective cross-benzoin condensation between two different aldehydes is challenging due to competing self-condensation reactions. Biocatalysis offers a powerful solution to this problem. Enzymes such as benzaldehyde (B42025) lyase (BAL), which requires thiamine (B1217682) diphosphate (B83284) (ThDP) as a cofactor, can catalyze asymmetric cross-benzoin reactions.

In these enzymatic systems, one aldehyde acts as the "donor" and the other as the "acceptor." For instance, research has shown that BAL can be used in trans-benzoin condensation reactions where various racemic benzoin derivatives serve as donors and are reacted with an acceptor aldehyde to form unsymmetrical benzoin products with moderate enantiomeric excess. This compound, as an aromatic aldehyde, could potentially serve as either a donor or an acceptor substrate in such a biocatalytic system, enabling the synthesis of chiral α-hydroxy ketones.

Radical Acylation Reactions with Olefinic Substrates

Modern synthetic methods have enabled the use of aldehydes in radical reactions. Photoredox catalysis, in particular, has opened pathways for the generation of acyl radicals from aldehydes under mild conditions. These acyl radicals can then participate in intermolecular reactions, such as addition to electron-deficient olefins in a process known as the Giese reaction.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer process. An aromatic aldehyde can be converted into a ketyl radical, which can then be trapped by an electron-deficient alkene. While specific studies detailing the radical acylation of this compound are not prevalent, the general reactivity of aromatic aldehydes in photoredox-catalyzed processes suggests its potential as a substrate in these advanced transformations. Such reactions would involve the formation of a new carbon-carbon bond by adding the acyl group from the aldehyde across the double bond of an olefinic substrate.

Cycloaddition Reactions, e.g., Oxa-Diels–Alder

The Oxa-Diels–Alder (ODA) reaction is a powerful method for constructing six-membered oxygen-containing heterocycles, specifically dihydropyrans, through a [4+2] cycloaddition between a diene and a carbonyl compound (the dienophile). libretexts.org In this context, aldehydes can serve as the dienophile. The reactivity in an ODA reaction is highly dependent on the electronic nature of both the diene and the dienophile.

For an aromatic aldehyde like this compound, its participation as a dienophile is influenced by the electron-donating tert-butoxy (B1229062) group. This group increases the electron density on the aromatic ring and, by extension, affects the electrophilicity of the carbonyl carbon. While specific, documented examples of this compound undergoing oxa-Diels-Alder reactions are not prevalent in readily available literature, the general principles of cycloaddition suggest its potential reactivity. Electron-rich dienophiles are known to react with electron-poor dienes. The reaction would involve the aldehyde's C=O double bond reacting with a suitable 1,3-diene, typically catalyzed by a Lewis acid to activate the aldehyde and lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity being dictated by the combined influence of its two substituents. organicchemistrytutor.com The outcome of these reactions is a classic example of competing directing effects.

The tert-Butoxy Group (-OC(CH₃)₃): This is an alkoxy group, which is strongly activating and an ortho, para-director. The oxygen atom's lone pairs can be donated into the aromatic ring via resonance, increasing the electron density at the ortho and para positions. This stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. youtube.comlibretexts.org

The Aldehyde Group (-CHO): This group is deactivating and a meta-director. The carbonyl group is strongly electron-withdrawing via both induction and resonance, pulling electron density out of the ring. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position, which is the least deactivated site. stackexchange.com

In this compound, the para position is already occupied by the aldehyde group. Therefore, the activating tert-butoxy group directs incoming electrophiles to the two ortho positions (C2 and C6). The deactivating aldehyde group directs to the two meta positions (C3 and C5), which are the same as the positions ortho to the tert-butoxy group. Consequently, electrophilic substitution is expected to occur at the positions ortho to the strongly activating tert-butoxy group (and meta to the aldehyde group). The bulky nature of the tert-butyl group might cause some steric hindrance, potentially favoring substitution at the less hindered position if other factors are at play. mediresonline.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |

| -OC(CH₃)₃ | C4 | Activating (Resonance/Inductive Donor) | ortho, para | C2, C6 |

| -CHO | C1 | Deactivating (Resonance/Inductive Withdrawer) | meta | C3, C5 |

| Combined Effect | - | The activating group dominates directing | ortho to the -OC(CH₃)₃ group | C2, C3, C5, C6 (positions 3 and 5 are equivalent to 2 and 6 relative to the directing groups) |

Conversely, nucleophilic aromatic substitution on the ring of this compound is generally unfavorable. Such reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of potent electron-withdrawing groups. The strongly electron-donating tert-butoxy group makes the ring electron-rich, thus deactivating it towards attack by nucleophiles.

Schiff Base Formation and Related Condensation Reactions

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The general reaction proceeds as follows: this compound + R-NH₂ ⇌ 4-(tert-butoxy)benzylideneamine + H₂O

The electron-donating nature of the para-tert-butoxy group can influence the reactivity of the aldehyde, making it particularly suitable for these reactions. sigmaaldrich.com A wide variety of primary amines can be used, leading to a diverse range of Schiff bases with potential applications in materials science and medicinal chemistry.

Table 2: Examples of Schiff Bases Derived from this compound

| Amine Reactant | Chemical Name | Resulting Schiff Base Structure |

| Aniline | C₆H₅NH₂ | N-(4-(tert-butoxy)benzylidene)aniline |

| 4-Aminophenol | HOC₆H₄NH₂ | 4-((4-(tert-butoxy)benzylidene)amino)phenol |

| Ethylamine | CH₃CH₂NH₂ | N-(4-(tert-butoxy)benzylidene)ethanamine |

| Benzylamine (B48309) | C₆H₅CH₂NH₂ | N-(4-(tert-butoxy)benzylidene)-1-phenylmethanamine |

These condensation reactions are fundamental in synthetic chemistry and are utilized in the preparation of various complex molecules and intermediates. nih.govgoogle.com

tert-Butyl Group as a Protecting Group in Complex Syntheses

In the context of multi-step synthesis, the tert-butoxy group of this compound serves as a robust protecting group for the phenolic hydroxyl of 4-hydroxybenzaldehyde (B117250). synarchive.com Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. nih.gov

The tert-butyl ether is advantageous due to its stability under a variety of reaction conditions, including basic, nucleophilic, and some oxidative and reductive environments. Its bulky nature also provides steric shielding. wikipedia.org

The protection of 4-hydroxybenzaldehyde as its tert-butyl ether can be achieved through methods like Williamson ether synthesis. However, the key to its utility is the ability to remove it under specific conditions, a process known as deprotection. The tert-butyl ether linkage is characteristically cleaved under acidic conditions. organic-chemistry.org

The deprotection mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched, regenerating the free phenol (B47542), 4-hydroxybenzaldehyde. This acid-lability allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., benzyl (B1604629) ethers, which are removed by hydrogenolysis). weebly.com

Table 3: Common Reagents for the Deprotection of tert-Butyl Ethers

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM) | Common and effective; TFA is volatile and easily removed. organic-chemistry.org |

| Hydrochloric Acid (HCl) | In a solvent like methanol or dioxane | Standard strong acid conditions. organic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in a suitable solvent | Strong, non-volatile acid. |

| Lewis Acids (e.g., AlCl₃) | In an inert solvent | Can offer selectivity in complex substrates. organic-chemistry.org |

| Aqueous Phosphoric Acid | Mild heating | An environmentally benign option for deprotection. weebly.com |

This ability to selectively deprotect the phenol allows for precise control over the synthetic route. synarchive.com

For example, in a complex synthesis, a chemist might need to:

Perform a Grignard reaction or use another strong organometallic nucleophile on the aldehyde. Without protection, the acidic phenol would quench the reagent.

Oxidize the aldehyde to a carboxylic acid. The unprotected phenol would also be susceptible to oxidation.

Carry out reactions under strong basic conditions, where the unprotected phenol would deprotonate and potentially lead to side reactions.

The strategy is to introduce the tert-butoxy protecting group early in the synthetic sequence, perform the desired chemical transformations that would be incompatible with a free phenol, and then remove the protecting group at a later stage to reveal the hydroxyl functionality. This strategic use is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and yield.

Derivatives and Functionalization Strategies Derived from 4 Tert Butoxy Benzaldehyde

Synthesis of N'-Benzylidene-4-(tert-Butyl)benzohydrazide Derivatives

The aldehyde functional group of 4-(tert-butoxy)benzaldehyde is readily employed in condensation reactions to form hydrazones, a class of compounds with significant biological interest. nih.gov The synthesis of N'-benzylidene benzohydrazide (B10538) derivatives is a prime example of this reactivity.

The general synthetic route involves the acid-catalyzed condensation of an aromatic aldehyde with a benzohydrazide. In this specific context, this compound is reacted with a suitable benzohydrazide, such as 4-(tert-butyl)benzohydrazide. The reaction is typically carried out by refluxing the two reactants in a solvent like methanol (B129727), with a catalytic amount of glacial acetic acid, leading to the formation of the corresponding N'-(4-(tert-butoxy)benzylidene)-4-(tert-butyl)benzohydrazide derivative. nih.gov This method is efficient, often providing the target hydrazones in good to excellent yields. nih.gov

Hydrazones are known to possess a wide spectrum of biological activities, and the derivatives synthesized from this compound are subjects of research for their potential pharmacological applications. nih.govnih.gov

Table 1: Examples of N'-Benzylidene Benzohydrazide Derivatives

| Starting Aldehyde | Starting Hydrazide | Resulting Derivative |

|---|---|---|

| This compound | 4-(tert-butyl)benzohydrazide | N'-(4-(tert-butoxy)benzylidene)-4-(tert-butyl)benzohydrazide |

| This compound | 3,4-dimethoxybenzohydrazide | N'-(4-(tert-butoxy)benzylidene)-3,4-dimethoxybenzohydrazide |

Formation of 1,2,4-Oxadiazole (B8745197) Ring Systems

This compound serves as a key starting material for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a heterocyclic motif prevalent in medicinal chemistry. mdpi.com A common and efficient method involves the reaction of an aromatic aldehyde with an amidoxime (B1450833). mdpi.com

In this process, this compound undergoes a condensation reaction with a suitable amidoxime (e.g., benzamidoxime) in a basic medium, such as sodium hydroxide (B78521) dissolved in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This one-pot synthesis is often performed in an open flask at ambient temperature and leads directly to the formation of the 1,2,4-oxadiazole ring. mdpi.com The resulting product would be a 3-aryl-5-(4-(tert-butoxyphenyl))-1,2,4-oxadiazole. The versatility of this method allows for the creation of a library of oxadiazole derivatives by varying the amidoxime reactant. mdpi.comresearchgate.net These compounds are investigated for various biological activities, including their potential as antifungal agents. mdpi.com

Another pathway involves the acylation of amidoximes followed by cyclization, which is a foundational method for creating 1,2,4-oxadiazoles. researchgate.net

Table 2: Examples of 1,2,4-Oxadiazole Derivatives from this compound

| Aldehyde | Amidoxime | Resulting 1,2,4-Oxadiazole |

|---|---|---|

| This compound | Benzamidoxime | 5-(4-(tert-butoxyphenyl))-3-phenyl-1,2,4-oxadiazole |

| This compound | 4-Chlorobenzamidoxime | 5-(4-(tert-butoxyphenyl))-3-(4-chlorophenyl)-1,2,4-oxadiazole |

Synthesis of Butenafine Analogues via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, and it is utilized in the synthesis of analogues of bioactive molecules like Butenafine. scispace.comjournalajacr.com Butenafine is a benzylamine (B48309) antifungal agent, and its analogues can be synthesized using this compound as a precursor. mdpi.com

The synthesis involves reacting this compound with a primary or secondary amine in the presence of a reducing agent. journalajacr.com For instance, reacting this compound with an amine like N-methyl-1-(naphthalen-1-yl)methanamine followed by reduction would yield a Butenafine analogue.

The process can be carried out through direct or indirect approaches. In the direct approach, the aldehyde, amine, and reducing agent are mixed together. In the indirect approach, the imine is pre-formed and then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB). journalajacr.comsciencegate.app The choice of solvent and temperature can influence the reaction's efficiency, with solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and methanol being commonly used. journalajacr.comsciencegate.app This synthetic strategy allows for the creation of a diverse range of N-benzylamine derivatives for pharmacological screening.

Table 3: Examples of Amines Synthesized via Reductive Amination

| Aldehyde | Amine | Reducing Agent | Product |

|---|---|---|---|

| This compound | Methylamine | Sodium Triacetoxyborohydride | 1-(4-(tert-butoxyphenyl))-N-methylmethanamine |

| This compound | Benzylamine | Sodium Borohydride | N-benzyl-1-(4-(tert-butoxyphenyl))methanamine |

Advanced Functionalization of the Aldehyde Moiety

The aldehyde group in this compound is a gateway to numerous advanced chemical transformations beyond simple condensations and reductions. These reactions enable the construction of highly complex molecular architectures.

One such advanced strategy is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. This allows for the introduction of various substituted vinyl groups onto the 4-(tert-butoxyphenyl) scaffold.

Grignard reactions provide another route for functionalization, where an organomagnesium halide (Grignard reagent) adds to the carbonyl carbon. This reaction transforms the aldehyde into a secondary alcohol, incorporating a new carbon-based substituent.

Furthermore, the aldehyde can participate in various named reactions that are cornerstones of organic synthesis:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonic esters) to form a new carbon-carbon double bond.

Perkin Reaction: Condensation with an acid anhydride (B1165640) and its corresponding carboxylate salt to produce α,β-unsaturated carboxylic acids.

Hydroacylation: Transition metal-catalyzed addition of the aldehyde C-H bond across an unsaturated system like an alkyne, representing a highly atom-economical C-C bond formation. nih.gov

The tert-butoxy (B1229062) group can also play a crucial role, acting as a removable protecting group for the phenol (B47542). smolecule.com This allows for functionalization at the aldehyde, followed by deprotection of the hydroxyl group to reveal a 4-hydroxy-substituted product, enabling further modifications at the phenolic position.

Synthesis of Ligands and Coordination Compounds

Derivatives of this compound are excellent candidates for the synthesis of ligands for coordination chemistry. The most common approach is the formation of Schiff base ligands through the condensation of this compound with a primary amine. nih.gov

The resulting imine (C=N) group in the Schiff base is a key coordination site. If the amine precursor contains additional donor atoms (e.g., N, O, S), the resulting Schiff base can act as a multidentate ligand, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.net For example, condensing this compound with an amino-functionalized pyridine (B92270) or thiadiazole would yield a ligand that can coordinate to metals like copper, cadmium, or molybdenum through multiple nitrogen and/or oxygen atoms. nih.govnih.govresearchgate.net

The synthesis of these coordination compounds typically involves mixing the Schiff base ligand with a metal salt (e.g., CuBr, CdCl₂, [MoO₂(acac)₂]) in a suitable solvent system, such as methanol or DMF. nih.govresearchgate.net The resulting metal complexes can exhibit interesting structural, catalytic, or photophysical properties, making them relevant for materials science and catalysis. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursor for Complex Organic Molecules and Natural Products

4-(Tert-Butoxy)benzaldehyde serves as a crucial starting material in the synthesis of intricate organic molecules and natural products. smolecule.com The tert-butoxy (B1229062) group often functions as a protecting group for the phenolic hydroxyl group, allowing for selective reactions at other sites of the molecule. This strategy is instrumental in multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked. Once the desired transformations are complete, the tert-butyl group can be cleaved under specific acidic conditions to reveal the free hydroxyl group. This approach provides a level of control essential for the construction of complex molecular architectures found in many natural products.

Role in Pharmaceutical Intermediate Synthesis

The utility of this compound extends significantly into the pharmaceutical industry, where it is a key intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).

Development of Potential Therapeutic Agents

The benzaldehyde (B42025) scaffold is a common feature in many biologically active compounds. By utilizing this compound, chemists can introduce a protected hydroxyl group into a target molecule, which can be crucial for its therapeutic activity. For instance, derivatives of this compound are explored in the development of novel therapeutic agents. The synthesis of 4-Butoxybenzaldehyde (B1265825), a related compound, has been instrumental in creating molecules like 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione and 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione. sigmaaldrich.com Furthermore, the development of a library of benzaldehyde analogues, including variations of the alkoxy group, has been crucial in studying their inhibitory effects on enzymes like aldehyde dehydrogenases (ALDH), which are implicated in cancer. nih.govacs.org

Synthesis of Agrochemical Intermediates

While the primary focus is often on pharmaceuticals, the intermediates derived from this compound and its related compound, 4-tert-Butylbenzaldehyde (B1265539), also find application in the agrochemical sector. google.com For example, 4-tert-Butylbenzaldehyde is a key intermediate in the synthesis of the fungicide Fenpropimorph. google.comgoogleapis.com

Building Block for Specialty Chemicals and Dyes

The reactivity of the aldehyde group in this compound makes it a valuable building block for the synthesis of specialty chemicals and dyes. guidechem.com The aldehyde can participate in a variety of condensation reactions to form larger, more complex structures with specific properties. 4-tert-Butylbenzaldehyde, a closely related compound, is explicitly mentioned as an important intermediate for the synthesis of dyes. sigmaaldrich.com

Contributions to Fragrance and Flavor Compound Synthesis (e.g., Lilial, Bourgeonal precursors)

In the fragrance industry, derivatives of 4-tert-butylbenzaldehyde are essential for creating popular scents. google.com Notably, it is a precursor to Lilial® and Bourgeonal™, two widely used fragrance ingredients known for their lily-of-the-valley aroma. google.comwikipedia.orgwikipedia.orgchemicalbook.comscentree.co The synthesis of Lilial® involves the aldol (B89426) condensation of 4-tert-butylbenzaldehyde with propanal, followed by hydrogenation. wikipedia.orgresearchgate.net Similarly, Bourgeonal™ can be synthesized through an aldol reaction between 4-tert-butylbenzaldehyde and acetaldehyde, followed by hydrogenation. wikipedia.orgchemicalbook.comscentree.co

Contributions to Materials Science and Engineering

Application as a Precursor for Liquid Crystalline Materials

4-(tert-Butoxy)benzaldehyde serves as a crucial precursor in the synthesis of calamitic, or rod-like, liquid crystals. The presence of the tert-butoxy (B1229062) group can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phase, by affecting molecular packing and intermolecular interactions. The aldehyde functional group provides a convenient site for reaction, commonly through condensation with amines to form Schiff bases (imines), which are a well-established class of liquid crystalline compounds.

The synthesis of liquid crystals with specific, tailored optical properties is a significant area of research, and this compound derivatives play a role in this field. By incorporating this molecule into larger structures, such as Schiff bases or chalcones, researchers can fine-tune the resulting material's response to external stimuli like electric fields and temperature, which in turn dictates its optical behavior.

Schiff base liquid crystals are readily synthesized through the condensation reaction of an aromatic aldehyde with an aromatic amine. The general structure of these molecules, often featuring a rigid core and flexible terminal chains, is conducive to the formation of liquid crystalline phases. The tert-butoxy group on the benzaldehyde (B42025) unit can enhance the solubility of the resulting liquid crystals and modify their mesomorphic phase behavior. For instance, the reaction of 4-alkoxybenzaldehydes with various amines is a common strategy to produce materials exhibiting nematic and smectic phases. sciensage.infosapub.orgmdpi.comresearchgate.net While direct studies on this compound are less common in the provided results, the principles of using substituted benzaldehydes are well-established for creating liquid crystals with specific transition temperatures and optical characteristics. sciensage.infosapub.orgmdpi.comresearchgate.netutar.edu.my

Chalcones, which contain an α,β-unsaturated ketone system, represent another class of liquid crystalline materials that can be derived from this compound. The synthesis typically involves a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. saudijournals.comacs.org The resulting chalcone (B49325) linkage contributes to the rigidity and linearity of the molecule, which are essential for liquid crystalline behavior. The variation of terminal groups, such as the tert-butoxy group, influences the melting points and the types of mesophases observed (e.g., nematic, smectic). tandfonline.comresearchgate.net

The following table summarizes representative classes of liquid crystals and the synthetic strategies that can be employed using this compound as a precursor.

| Liquid Crystal Class | Synthetic Route | Key Features Influenced by this compound |

| Schiff Bases | Condensation of this compound with an aromatic amine. | The bulky tert-butoxy group can affect the molecular packing, influencing the thermal stability and range of the mesophase. The imine linkage contributes to the core's rigidity. |

| Chalcones | Claisen-Schmidt condensation of this compound with a substituted acetophenone. | The chalcone linkage provides a rigid, linear core. The terminal tert-butoxy group can modify the melting point and the type of liquid crystalline phase exhibited. |

| Calamitic Esters | Esterification reactions involving derivatives of this compound. | The ester linkage adds to the core structure, and the overall molecular shape and terminal groups dictate the mesomorphic properties. |

The unique ability of liquid crystals to modulate light in response to an electric field is the basis for their widespread use in liquid crystal displays (LCDs). Materials derived from precursors like this compound are integral to this technology. smolecule.com The specific mesophase behavior and optical anisotropy of these materials are critical for the performance of display devices.

Beyond displays, these materials are finding applications in sensors and other optoelectronic devices. smolecule.com For instance, the change in the optical properties of a liquid crystal upon interaction with an analyte can be harnessed for chemical sensing. Furthermore, the nonlinear optical properties of some liquid crystalline materials make them suitable for applications in optical switching and frequency conversion. The design of molecules with specific functional groups, a process in which this compound can be a starting material, is key to developing materials for these advanced applications. nih.govacs.org The synthesis of polymers with liquid crystalline side chains, which can be derived from functionalized benzaldehydes, also opens up possibilities for creating robust films for various optoelectronic uses. sciensage.info

Potential in Polymer Science and Functional Materials, e.g., Photo-Cross-Linkable Polymers

The reactivity of the aldehyde group and the influence of the tert-butoxy group make this compound a molecule of interest in polymer science for the creation of functional materials. While direct polymerization of this compound is not common, it can be used to synthesize monomers or functionalize existing polymers.

The tert-butyl group is known to enhance the solubility of polymers, which can be advantageous during synthesis and processing. smolecule.com Furthermore, derivatives of this compound, such as 4-tert-butoxystyrene, can undergo polymerization to create polymers with pendant phenol (B47542) groups after the removal of the tert-butyl protecting group. biosynth.comacs.org These phenolic polymers have a range of applications, including as photoresists and in the formulation of composites.

The concept of photo-cross-linkable polymers involves materials that can form stable networks upon exposure to light, a property that is highly valuable in coatings, adhesives, and microfabrication. nih.govresearchgate.net While the direct use of this compound in this context is not extensively documented in the provided search results, the aldehyde functionality can be a reactive site for introducing photo-cross-linkable moieties onto a polymer backbone. For example, it can be reacted with polymers containing amine or other nucleophilic groups to attach photo-active groups. The synthesis of polymers containing cinnamoyl groups, which can undergo photo-dimerization, is a well-known strategy for creating photo-cross-linkable materials. researchgate.net Given that chalcones are structurally related to cinnamates, polymers incorporating chalcone units derived from this compound could potentially exhibit photo-cross-linking capabilities.

The following table outlines potential applications of this compound in polymer science.

| Polymer Application Area | Role of this compound | Potential Properties and Advantages |

| Soluble Polymer Precursors | As a building block for monomers like 4-tert-butoxystyrene. | The tert-butoxy group enhances solubility during polymerization. The resulting polymer can be deprotected to yield poly(p-vinylphenol). |

| Functionalization of Polymers | Reaction of the aldehyde group with functional polymers. | Can be used to attach specific moieties to a polymer chain, thereby modifying its properties. |

| Photo-Cross-Linkable Materials | As a precursor for chalcone-containing monomers. | The chalcone unit can potentially undergo photo-dimerization, leading to cross-linking of the polymer upon UV irradiation. |

Biological and Biochemical Research Applications of 4 Tert Butoxy Benzaldehyde

Utilization as a Molecular Probe in Biological Systems

The tert-butyl group, a defining feature of 4-(tert-butoxy)benzaldehyde, serves as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy studies of macromolecular complexes. nih.gov This technique is instrumental in elucidating the structure and dynamics of large biological assemblies.

Researchers have successfully employed tert-butyl groups to tag proteins and study their interactions within large biomolecular assemblies, which can exceed 200 kilodaltons (kDa). nih.govnih.gov The 1H NMR signal of a tert-butyl group can be observed with high sensitivity, even at low micromolar concentrations, provided the group maintains high mobility. nih.govnih.gov This approach is particularly advantageous for analyzing complexes that are challenging to study due to limited stability or solubility, such as the presynaptic complexes involved in neurotransmitter release. nih.govnih.gov By attaching tert-butyl groups to specific sites on proteins, scientists can probe the structure and function of these complex systems. nih.gov

The tert-butoxy (B1229062) group plays a crucial role in enhancing the utility of molecular probes. The bulky nature of the tert-butyl group is widely used to kinetically stabilize compounds. researchgate.net In the context of molecular probes for NMR, this steric hindrance can protect the probe from rapid degradation. researchgate.net

Furthermore, incorporating bulky tert-butyl groups into large molecules is a known strategy to improve their solubility by suppressing aggregation. rsc.org This enhanced solubility is critical for NMR studies, which often suffer from poor sample solubility and stability, especially when dealing with large protein complexes. nih.govnih.gov The ability of the tert-butoxy group to increase solubility and provide a sharp, intense NMR signal makes it an invaluable component for probes designed to study challenging biological systems. nih.govresearchgate.net

Enzyme Inhibition Studies

This compound and related structures have been a focus of enzyme inhibition studies, particularly targeting enzymes involved in pigmentation.

Kinetic studies have demonstrated that 4-substituted benzaldehydes act as competitive inhibitors of mushroom tyrosinase. sigmaaldrich.comnih.gov This enzyme plays a critical role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine. The inhibitory mechanism involves the aldehyde group of the benzaldehyde (B42025) derivative forming a Schiff base with a primary amino group within the enzyme's active site. mdpi.com

A study on various 4-substituted benzaldehydes revealed their efficacy in inhibiting the o-diphenolase activity of mushroom tyrosinase. sigmaaldrich.comnih.gov While cuminaldehyde was the most potent inhibitor tested, the study included 4-tert-butyl-benzaldehyde, establishing it as a competitive inhibitor of this key enzyme. sigmaaldrich.comresearchgate.net The competitive nature of the inhibition means the compound vies with the natural substrate for binding to the enzyme's active site. researchgate.net

Table 1: Inhibitory Action of Selected 4-Substituted Benzaldehydes on Mushroom Tyrosinase

| Compound | Inhibition Constant (KI) for o-diphenolase activity | Inhibition Type |

| Cuminaldehyde | 9 µM | Competitive |

| 4-tert-Butyl-benzaldehyde | Data indicates competitive inhibition | Competitive |

| Benzaldehyde | 30 µM | Non-competitive (diphenolase activity) |

Source: Journal of Agricultural and Food Chemistry, 2001; Planta Med, 1999. sigmaaldrich.comnih.govmdpi.com

The inhibition of tyrosinase is a primary strategy for controlling skin pigmentation. mdpi.com Since tyrosinase is the rate-limiting enzyme in melanin production, its inhibitors are of great interest for treating hyperpigmentation disorders like melasma and for use in skin-lightening cosmetic products. mdpi.com The demonstrated ability of benzaldehyde derivatives to inhibit tyrosinase positions them as potential candidates for such applications.

Compounds like 4-n-butylresorcinol, a resorcinol (B1680541) derivative, have shown clinical efficacy in treating melasma by inhibiting both tyrosinase and tyrosinase-related protein-1 (TRP-1). nih.govnih.gov The research into 4-substituted benzaldehydes, including the tert-butyl variant, contributes to the broader effort to develop new and effective agents for skin depigmentation. mdpi.comnih.gov

Exploration in Drug Discovery and Development

The chemical scaffold of this compound is relevant in the synthesis and exploration of new therapeutic agents, including urease inhibitors and antituberculosis compounds.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target in both agricultural and medical fields. embrapa.brnih.gov In agriculture, inhibiting urease can reduce nitrogen loss from urea-based fertilizers. international-agrophysics.org In medicine, urease inhibitors are sought to combat pathogens like Helicobacter pylori. Phenolic aldehydes have been investigated as platforms for developing potent urease inhibitors. embrapa.br For instance, derivatives of protocatechuic aldehyde, syringaldehyde, and vanillin (B372448) have been synthesized to create mixed-type inhibitors with significantly enhanced activity. embrapa.br Although direct studies on this compound as a urease inhibitor are not prominent, the established activity of structurally related phenolic aldehydes suggests a potential avenue for future investigation. embrapa.brnih.gov

The search for new drugs against Mycobacterium tuberculosis is a critical area of research. Various benzaldehyde derivatives have been synthesized and tested for their antibacterial activity against this pathogen. nih.gov For example, Schiff bases derived from 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol have shown activity against sensitive and multidrug-resistant strains of M. tuberculosis. mdpi.com

More directly, 4-(tert-butyl)benzaldehyde has been used as a starting material in the synthesis of new potential antimicrobial agents. mdpi.com In one study, it was used in a reductive amination reaction to create an intermediate for synthesizing chromone- and xanthone-based hybrids. mdpi.com These efforts highlight the role of the 4-tert-butylbenzaldehyde (B1265539) structure as a building block in the development of novel therapeutic candidates. mdpi.com Another study involved the synthesis of a 4-methoxy-6-styryl-2H-pyran-2-one derivative using 3-(4-tert-butyl-phenoxy)benzaldehyde, which showed moderate activity against Plasmodium falciparum and suggests that elaboration of this scaffold could lead to new antituberculosis leads. nih.gov

Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and computational investigations specifically for the compound this compound are not available in published academic journals or public repositories. As a result, the specific data required to populate the sections and subsections of the requested article—including optimized molecular geometry, frontier molecular orbital analysis, predicted spectroscopic data, molecular electrostatic potential surfaces, and other advanced computational analyses—could not be located.

The successful generation of the requested scientifically accurate article is contingent on the availability of such peer-reviewed theoretical studies. Without these foundational data for this compound, it is not possible to provide a thorough and factual response that adheres to the strict requirements of the prompt.

General methodologies for the requested theoretical and computational analyses are well-established in the field of computational chemistry. These include:

Density Functional Theory (DFT) and Ab Initio Methods: These are standard quantum mechanical approaches used to calculate the electronic structure and properties of molecules.

Geometry Optimization: This process finds the lowest energy arrangement of atoms in a molecule, providing key data on bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.

Spectroscopic Predictions: Computational methods can simulate FT-IR, FT-Raman, and UV-Vis spectra, which are invaluable for interpreting experimental data.

Molecular Electrostatic Potential (MEP): This analysis reveals the charge distribution on a molecule, indicating sites susceptible to electrophilic and nucleophilic attack.

NCI and QTAIM Analyses: These methods are used to study non-covalent interactions, which are critical for understanding molecular aggregation and recognition.

Thermodynamic and NLO Properties: Calculations can predict thermodynamic stability and non-linear optical properties, which are important for material science applications.

While these methods are frequently applied to a wide range of organic molecules, a specific application to this compound has not been reported in the accessible scientific literature. Therefore, the data-rich article requested cannot be generated at this time.

Theoretical and Computational Investigations of 4 Tert Butoxy Benzaldehyde

Molecular Docking and In Silico Screening for Biological Activity

While specific molecular docking studies focused exclusively on 4-(tert-butoxy)benzaldehyde are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally similar benzaldehyde (B42025) derivatives. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates against biological targets.

In silico screening and molecular docking studies have been successfully applied to a variety of benzaldehyde derivatives to predict their biological activities. For instance, research on benzimidazole-based substituted benzaldehyde derivatives has utilized molecular docking to investigate their potential as inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com In one such study, synthesized compounds were docked into the active sites of these enzymes to elucidate their binding modes and affinities. The binding energy for the most potent compound, which featured chloro-substituents, was calculated to be -56 kcal/mol for AChE and -37 kcal/mol for BuChE, indicating strong and stable interactions. mdpi.com These computational results, supported by in vitro assays, highlight the predictive power of molecular docking in identifying promising bioactive molecules. mdpi.com

Another pertinent example involves the use of online prediction tools like PASS (Prediction of Activity Spectra for a substance) to forecast the biological activity spectrum of novel compounds. A study on meta-cyanobenzyl substituted benzimidazolium salts employed PASS to predict a range of activities, including analgesic and anti-inflammatory properties. inonu.edu.tr The software analyzes the structure of a query molecule and compares it to a database of known bioactive compounds to predict its likely biological effects.

The general methodology for such in silico investigations typically involves the following steps:

Ligand and Receptor Preparation: The 3D structure of the ligand (e.g., a this compound derivative) is generated and optimized. The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a protein database.

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The interactions are scored based on factors like binding energy and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). The most favorable binding poses are then analyzed to understand the key interactions.

The insights gained from these computational approaches on related benzaldehyde compounds suggest that this compound and its derivatives could be promising candidates for in silico screening against various biological targets. The bulky tert-butoxy (B1229062) group would likely influence the binding mode and selectivity of these compounds, a hypothesis that can be efficiently tested through molecular docking simulations.

| Compound Class | Computational Method | Biological Target | Predicted Activity | Key Findings |

| Benzimidazole-based benzaldehyde derivatives | Molecular Docking | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's disease inhibition | The most potent compound showed a binding energy of -56 kcal/mol with AChE and -37 kcal/mol with BuChE. mdpi.com |

| meta-Cyanobenzyl substituted benzimidazolium salts | PASS (Prediction of Activity Spectra for a substance) | Various | Analgesic, anti-inflammatory | The compounds were predicted to have potential therapeutic applications based on their structural similarity to known bioactive molecules. inonu.edu.tr |

| 1,3,4-Thiadiazole Derivatives | Molecular Docking, DFT, MD Simulations | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anti-cancer | Identified compounds with promising docking scores and stability, suggesting potential as VEGFR-2 inhibitors. mdpi.com |

Computational Modeling of Reaction Selectivity and Stereochemistry

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, selectivity, and stereochemistry. While direct DFT studies on this compound are not widely reported, research on similar substituted benzaldehydes provides a framework for understanding its reactivity.

DFT calculations can elucidate the intricate details of reaction pathways, including the structures of transition states and intermediates, and their corresponding energies. This information is crucial for predicting the selectivity (chemo-, regio-, and stereo-) of a reaction.

For example, a DFT study on the photoselective catalytic reduction of 4-bromobenzaldehyde (B125591) on a TiO2 cluster model revealed that the reaction selectivity is highly dependent on the solvent. rsc.org In acetonitrile, the reaction proceeds via debromination to yield benzaldehyde, whereas in ethanol (B145695), the carbonyl group is reduced to form 4-bromobenzyl alcohol. rsc.org This selectivity was attributed to the different proton and hydrogen atom donating capabilities of the solvents. rsc.org Such computational insights are invaluable for optimizing reaction conditions to achieve a desired product.

In another study, the reaction mechanism between benzaldehyde and 4-amine-4H-1,2,4-triazole was investigated at the DFT (B3LYP)/6-31+G(d) level of theory. nih.govcanterbury.ac.uk The calculations identified three transition states corresponding to the formation of a hemiaminal, its internal rearrangement, and the final elimination of a water molecule to form a Schiff base. nih.govcanterbury.ac.uk The study also explored the influence of various substituents on the reaction's energetic profile, demonstrating how electron-donating or -withdrawing groups affect the reaction pathway. nih.govcanterbury.ac.uk The tert-butoxy group, being an electron-donating group, would be expected to influence the electronic properties of the aldehyde group in this compound and thus its reactivity in similar reactions.

Furthermore, DFT has been employed to understand the mechanism and stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reactions of keto-aldehydes. These calculations have shown that the ring-closure process is the stereoselectivity-determining step and have successfully predicted the predominant diastereomer, which was in good agreement with experimental observations.

The general approach for computational modeling of reaction selectivity and stereochemistry involves:

Reactant and Catalyst Modeling: The 3D structures of the reactants, catalysts, and solvent molecules are built and optimized.

Reaction Pathway Mapping: The potential energy surface of the reaction is explored to locate transition states and intermediates for different possible pathways.

Energy Calculations: The energies of all stationary points (reactants, products, intermediates, and transition states) are calculated to determine the activation barriers and reaction energies.

Selectivity Prediction: By comparing the activation barriers of competing pathways, the chemo-, regio-, and stereoselectivity of the reaction can be predicted.

These computational methodologies could be applied to this compound to predict its behavior in various organic transformations, aiding in the design of new synthetic routes and the optimization of reaction conditions to achieve high selectivity and yield.

| Reaction | Computational Method | Key Findings |

| Photoselective catalytic reduction of 4-bromobenzaldehyde | DFT | Reaction selectivity is solvent-dependent, leading to either debromination or carbonyl reduction. rsc.org |

| Reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole | DFT (B3LYP)/6-31+G(d) | Elucidation of a three-transition state mechanism and the influence of substituents on the reaction energetics. nih.govcanterbury.ac.uk |

| Cycloaddition of benzaldehyde with homophthalic anhydride (B1165640) | DFT | The bifunctional organocatalyst first binds and then deprotonates the anhydride, leading to a squaramide-bound enolate which then adds to the aldehyde. fao.org |

| Enantioselective reduction of ketones with borane | DFT (wB97XD/6-31G(d,p)) | The formation of the M4s complexes via transition state TS3s was the rate-determining and chirality-limiting step. nih.gov |

Mechanistic Elucidation of Reactions Involving 4 Tert Butoxy Benzaldehyde

Photoinduced Electron Transfer Mechanisms in Benzaldehyde (B42025) Oximes

The study of benzaldehyde oximes, derivatives of benzaldehydes, under photochemical conditions provides significant insight into fundamental reaction mechanisms. acs.org When subjected to photosensitized reactions, these compounds can proceed through distinct pathways to yield different products. nih.gov The mechanistic aspects of these reactions have been investigated using both steady-state product studies and laser flash photolysis methods. acs.org

Upon photoexcitation, typically using a sensitizer (B1316253) like triplet chloranil (B122849) (³CA), benzaldehyde oximes can form two primary types of radical intermediates: iminoxyl radicals and iminoyl radicals. acs.orgacs.org Iminoxyl radicals, which possess an N–O• fragment connected to the organic structure via a double bond, are key intermediates in the pathway leading to the formation of the corresponding aldehyde. acs.orgnih.gov These radicals are generated either through an electron transfer-proton transfer (ET-PT) sequence or a direct hydrogen atom transfer (HAT) from the oxime's hydroxyl group. nih.gov

Conversely, iminoyl radicals are proposed as the precursors to nitrile products. nih.gov The formation of iminoyl radicals is thought to occur through the direct abstraction of the iminyl hydrogen (the hydrogen attached to the C=N carbon). acs.org The stability and subsequent reaction of these radicals dictate the final product distribution. nih.gov For example, N-alkoxy iminoyl radicals have been shown to undergo rapid β-scission to yield nitriles. acs.org

The specific mechanism by which a benzaldehyde oxime reacts is heavily dependent on its oxidation potential. acs.org Two competing pathways, photoinduced electron transfer (PET) and hydrogen atom transfer (HAT), are at play.

Electron Transfer (ET) Pathway : This mechanism is favored for benzaldehyde oximes with a relatively low oxidation potential, typically below 2.0 V. acs.orgnih.gov In this pathway, an electron is transferred from the oxime to the excited sensitizer (e.g., ³CA), forming an oxime radical cation. acs.orgresearchgate.net This radical cation can then lose a proton to form the iminoxyl radical, which ultimately leads to the aldehyde product after subsequent steps involving water. nih.govacs.org

Hydrogen Atom Transfer (HAT) Pathway : For oximes with higher oxidation potentials (greater than 2.0 V), the direct transfer of a hydrogen atom from the oxime's hydroxyl group to the excited sensitizer becomes the dominant mechanism. acs.orgresearchgate.net This process is less dependent on the electronic properties of the substituent on the benzene (B151609) ring and more on the O-H bond strength, which is similar across various substituted benzaldehyde oximes. acs.orgnih.gov This pathway also generates an iminoxyl radical and leads to the aldehyde product. nih.gov The combination of HAT and photoredox catalysis has been recognized as a powerful strategy for activating O-H bonds in oximes that have high redox potentials. rsc.org

The choice between these pathways directly influences the product ratio of aldehyde to nitrile. acs.orgnih.gov

| Pathway | Favored Conditions | Key Intermediate | Primary Product |

| Electron Transfer (ET) | Low oxidation potential of oxime (< 2.0 V) | Oxime Radical Cation | Aldehyde |

| Hydrogen Atom Transfer (HAT) | High oxidation potential of oxime (> 2.0 V) | Iminoxyl Radical (direct formation) | Aldehyde |

| Direct H-Abstraction | - | Iminoyl Radical | Nitrile |

Catalytic Reaction Mechanisms

Catalysis offers efficient routes to transform 4-(tert-butoxy)benzaldehyde and related compounds. Both metal-based and enzymatic catalysts have been employed, each operating through a distinct mechanistic framework.

The deoxydehydration (DODH) reaction is a powerful transformation that converts vicinal diols into alkenes using a catalyst and a reductant. rsc.orgrsc.org Molybdenum(VI) complexes, such as [Mo(O)₂(QR)₂] where QR is an acylpyrazolonate ligand, are effective catalysts for this process. rsc.org While this compound is not a diol, this catalytic cycle is relevant to the synthesis of complex alkenes from polyol precursors derived from biomass. rsc.org

Theoretical studies using density functional theory (DFT) have elucidated the mechanism. rsc.org The process involves several key steps:

Activation of the Diol : The vicinal diol coordinates to the molybdenum center, forming a Mo-diolate intermediate. rsc.org

Reduction of Molybdenum : An oxygen atom is transferred from the dioxidomolybdenum(VI) complex to a reductant, such as a phosphine (B1218219), reducing the metal to a Mo(IV) species. rsc.org

Alkene Extrusion : The final step is the extrusion of the alkene from the Mo-diolate species, which regenerates the active Mo(VI) catalyst. rsc.org

Two main pathways have been proposed, differing in the sequence of reduction and diol activation. The energetically preferred pathway involves the reduction of the molybdenum complex by the phosphine before condensation with the diol. rsc.org The reaction is generally stereospecific. rsc.org It is important to note that this reaction involves the cleavage of two C-O bonds, not C-C bond scission, to form the C=C double bond. rsc.orgrsc.org

Thiamine (B1217682) diphosphate (B83284) (ThDP), a derivative of vitamin B1, is an essential coenzyme for a class of enzymes that catalyze the cleavage of a bond adjacent to a carbonyl group. libretexts.orgnih.gov Aldehydes like this compound are potential substrates for ThDP-dependent enzymes such as benzaldehyde lyase or pyruvate (B1213749) decarboxylase. uni-duesseldorf.denih.gov

The catalytic mechanism hinges on the unique reactivity of the ThDP coenzyme: libretexts.org

Ylide Formation : Within the enzyme's active site, the thiazole (B1198619) ring of ThDP is deprotonated to form a highly nucleophilic ylide. libretexts.org

Nucleophilic Attack : The ylide carbon attacks the carbonyl carbon of the aldehyde substrate (e.g., this compound). libretexts.org